PR-104: A Technical Guide to a Hypoxia-Activated Prodrug
PR-104: A Technical Guide to a Hypoxia-Activated Prodrug
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors frequently outgrow their vascular supply, leading to regions with low oxygen concentration, a state known as hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing significantly to treatment failure.[1] Hypoxia-activated prodrugs (HAPs) represent a therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[1] These agents are administered in a relatively non-toxic form and are bioactivated to potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1]
PR-104 is a dinitrobenzamide mustard prodrug developed to selectively eliminate these resistant hypoxic tumor cells.[1][2] It is a water-soluble phosphate ester "pre-prodrug" that undergoes systemic conversion to its active prodrug form, PR-104A.[1][3] PR-104A is then selectively metabolized in hypoxic tissues to reactive nitrogen mustards that function as DNA cross-linking agents.[3][4] However, subsequent research revealed a dual mechanism of activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a discovery with significant implications for its therapeutic window and toxicity profile.[3][5][6] This guide provides an in-depth technical overview of the mechanism, metabolism, preclinical and clinical evaluation, and toxicology of PR-104.
Mechanism of Action and Bioactivation
PR-104 is a two-stage prodrug system.[4] The administered compound, PR-104, is a water-soluble phosphate ester designed for favorable formulation and administration.[1][4] In vivo, it is rapidly hydrolyzed by ubiquitous alkaline phosphatases to the more lipophilic alcohol metabolite, PR-104A, which is the direct hypoxia-activated prodrug.[5][7] The activation of PR-104A to its cytotoxic forms proceeds via two distinct reductive pathways.
Hypoxia-Dependent One-Electron Reduction
In the hypoxic microenvironment of tumors (typically <1% O₂), PR-104A is activated by one-electron reductases.[5] The primary enzyme implicated in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), though other diflavin oxidoreductases can also contribute.[5][6]
-
Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.[5][6]
-
Oxygen-Sensitive Futile Cycle: In the presence of sufficient oxygen (normoxia), this highly reactive radical is rapidly re-oxidized back to the parent PR-104A, preventing the formation of active metabolites. This "futile cycle" is the key to the drug's hypoxia selectivity.[5]
-
Formation of Active Metabolites: Under hypoxic conditions, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite (PR-104H) and, subsequently, the amine metabolite (PR-104M).[5][8][9]
-
DNA Damage: Both PR-104H and PR-104M are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[4][5][9]
Hypoxia-Independent Two-Electron Reduction by AKR1C3
It was later discovered that PR-104A is also a substrate for the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6] AKR1C3 catalyzes a concerted two-electron nitro-reduction, a process that bypasses the oxygen-sensitive nitro radical intermediate and is therefore refractory to inhibition by oxygen.[6] This means activation can occur in well-oxygenated tissues that express AKR1C3.[5][6] While this can contribute to antitumor activity in AKR1C3-positive tumors, it is also a major source of "off-target" toxicity, particularly in bone marrow progenitor cells which express the enzyme.[6][8]
Caption: PR-104 activation pathways.
Preclinical Evaluation
In Vitro Cytotoxicity
The cytotoxicity of PR-104A was evaluated against a panel of human tumor cell lines under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions. A significant increase in potency, typically 10- to 100-fold, was observed under hypoxia, demonstrating the drug's selective activation.[2][4]
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Tumor Type | Hypoxic Cytotoxicity Ratio (HCR)¹ |
|---|---|---|
| SiHa | Cervical | >98 |
| HT29 | Colon | >112 |
| H460 | Lung | 28 |
| Panc-01 | Pancreatic | >14 |
| 22RV1 | Prostate | >10 |
| HepG2 | Hepatocellular | Low (High AKR1C3) |
| SNU-398 | Hepatocellular | High (Low AKR1C3) |
¹ HCR is the ratio of the drug concentration causing 50% cell kill (IC₅₀) under aerobic conditions to that under hypoxic conditions. Data compiled from multiple preclinical studies.[2][10]
In Vivo Antitumor Activity
PR-104 demonstrated significant single-agent activity in multiple human tumor xenograft models.[2] In tumor excision assays, PR-104 was shown to be more effective at killing both hypoxic (radioresistant) and aerobic tumor cells compared to the earlier HAP tirapazamine or conventional mustards at equivalent host toxicity.[2][4] Furthermore, PR-104 showed greater than additive antitumor activity when combined with chemotherapies likely to spare hypoxic cells, such as gemcitabine and docetaxel.[2][11]
Table 2: Preclinical Antitumor Activity of PR-104 in Xenograft Models
| Tumor Model | Treatment | Outcome |
|---|---|---|
| H460 (Lung) | PR-104 Monotherapy | Significant tumor growth delay |
| SiHa (Cervical) | PR-104 + Radiation | Greater killing of hypoxic cells than radiation alone |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity |
| Hep3B (HCC) | PR-104 Monotherapy | Significant reduction in tumor growth |
Data sourced from Patterson et al., 2007 and Abbattista et al., 2015.[2][12]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Human tumor cell lines were cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Hypoxic Conditions: For hypoxic exposure, cells were placed in a sealed gassing chamber and flushed with a certified gas mixture of 5% CO₂, 10% H₂, and balance N₂. Oxygen levels were maintained below 100 ppm.
-
Drug Exposure: Cells were exposed to a range of concentrations of PR-104A for a specified period (e.g., 1-4 hours) under either aerobic or hypoxic conditions.
-
Assessment of Viability: After drug exposure, cells were washed and incubated for several days to allow for colony formation. Colonies were then fixed, stained (e.g., with methylene blue), and counted. The surviving fraction was calculated relative to untreated controls to determine IC₅₀ values.[2]
DNA Damage Assays (Comet Assay and γH2AX Formation)
-
Purpose: To confirm that PR-104A selectively causes DNA damage under hypoxia.
-
Methodology (Comet Assay): SiHa cells were treated with PR-104A under aerobic or hypoxic conditions. Nuclei were then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The extent of DNA damage was quantified by measuring the tail moment.
-
Methodology (γH2AX): Cells were treated as above, then fixed and stained with an antibody specific for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The formation of γH2AX foci was quantified using immunofluorescence microscopy.[2]
Caption: General experimental workflow for preclinical evaluation of PR-104.
Clinical Trials and Human Pharmacokinetics
PR-104 has been evaluated in several Phase I and II clinical trials in patients with solid tumors and hematological malignancies.[13][14][15]
Pharmacokinetics
Following intravenous infusion, PR-104 is rapidly and extensively converted to PR-104A, with the pre-prodrug having a very short half-life.[16] PR-104A exhibits linear pharmacokinetics.[17] A major clearance mechanism for PR-104A in humans is glucuronidation of its alcohol side-chain by UGT-2B7.[10] Compromised hepatic function, as seen in patients with advanced hepatocellular carcinoma (HCC), can lead to reduced PR-104A clearance and severe toxicity.[10]
Table 3: Pharmacokinetic Parameters of PR-104A in Patients (1100 mg/m² dose)
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cₘₐₓ (Peak Concentration) | 12,000 ± 3,600 | ng/mL |
| AUC (Total Exposure) | 26,000 ± 10,000 | ng·h/mL |
| t₁/₂ (Half-life) | 2.5 ± 1.1 | hours |
| CL (Clearance) | 48 ± 18 | L/h/m² |
Data from a Phase I study in patients with advanced solid tumors.[16]
Clinical Efficacy and Toxicity
Phase I dose-escalation studies established a maximum tolerated dose (MTD) of 1,100 mg/m² administered every 21 days.[16][17] The primary dose-limiting toxicity (DLT) was myelosuppression, particularly neutropenia and thrombocytopenia.[8][16][18] This is believed to result from a combination of AKR1C3 expression in hematopoietic progenitor cells and the naturally hypoxic environment of the bone marrow.[7][8] Other common drug-related adverse events included fatigue, nausea, and vomiting.[19]
While objective responses in solid tumors were infrequent, some patients experienced disease stabilization.[17] A Phase II study in small cell lung cancer (SCLC) was conducted to evaluate the response rate.[13] Another Phase I/II study explored PR-104 in relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), based on the rationale that the bone marrow is a hypoxic environment.[3][14]
Table 4: Summary of Key Clinical Trials of PR-104
| Trial ID | Phase | Patient Population | Dosing Schedule | MTD / Dose | Key Findings & DLTs |
|---|---|---|---|---|---|
| NCT00349167 | I | Advanced Solid Tumors | 1-hr IV, every 3 weeks | 1,100 mg/m² | DLTs: Fatigue, myelosuppression. PK target reached.[15][16] |
| NCT00459836 | Ib | Advanced Solid Tumors | In combination with Docetaxel or Gemcitabine | 140-1100 mg/m² | DLTs: Neutropenia, thrombocytopenia, infection, fatigue.[18] |
| NCT00544674 | II | Small Cell Lung Cancer | 1-hr IV, every 21 days | N/A | Designed to estimate response rate and safety.[13] |
| NCT01037556 | I/II | Relapsed/Refractory AML & ALL | Dose escalation | 1.1 to 4 g/m² | DLTs: Myelosuppression, febrile neutropenia, infection. Confirmed hypoxia in leukemic microenvironment.[14] |
Toxicology and Off-Target Effects
The primary toxicity associated with PR-104 is severe, dose-dependent myelosuppression.[8] Unlike preclinical studies in mice where gastrointestinal toxicity was dose-limiting, human trials revealed significant hematological toxicity at much lower relative doses.[7] This discrepancy is attributed to the aerobic, hypoxia-independent activation of PR-104A by human AKR1C3, an enzyme not expressed in the same manner in murine bone marrow.[6][7] The combination of AKR1C3 expression and the hypoxic nature of the bone marrow niche creates a "perfect storm" for toxicity to hematopoietic stem and progenitor cells.[7][8]
References
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